Benzamide, N-allyl-p-(isopropylsulfonyl)-
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Overview
Description
Benzamide, N-allyl-p-(isopropylsulfonyl)- is an organic compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol It is a derivative of benzamide, characterized by the presence of an allyl group and an isopropylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-allyl-p-(isopropylsulfonyl)- typically involves the reaction of benzamide with allyl bromide in the presence of a base, followed by sulfonylation with isopropylsulfonyl chloride. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
Industrial production of Benzamide, N-allyl-p-(isopropylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-allyl-p-(isopropylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or isopropylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-allyl-p-(isopropylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-allyl-p-(isopropylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, simpler in structure without the allyl and isopropylsulfonyl groups.
N-Allylbenzamide: Similar structure but lacks the isopropylsulfonyl group.
p-(Isopropylsulfonyl)benzamide: Similar structure but lacks the allyl group.
Uniqueness
Benzamide, N-allyl-p-(isopropylsulfonyl)- is unique due to the presence of both the allyl and isopropylsulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its simpler analogs.
Properties
CAS No. |
20884-73-5 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
4-propan-2-ylsulfonyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C13H17NO3S/c1-4-9-14-13(15)11-5-7-12(8-6-11)18(16,17)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
InChI Key |
RGWIQYRKLLGCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC=C |
Origin of Product |
United States |
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